9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane
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Overview
Description
9-Benzyl-3-oxo-9-azabicyclo[331]nonane is an organic compound with the molecular formula C15H19NO It is a bicyclic structure that includes a nitrogen atom, making it part of the azabicyclo family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors. One common method involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes, involving similar reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction can produce different amine derivatives.
Scientific Research Applications
9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane involves its interaction with various molecular targets. It can act as a catalyst in oxidation reactions, where it facilitates the transfer of oxygen atoms to substrates. The nitrogen atom in its structure plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Known for its use in oxidation reactions.
9-Cyclohexylbicyclo[3.3.1]nonan-9-ol: Another bicyclic compound with different substituents.
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: A similar structure with an oxygen atom incorporated.
Uniqueness
9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane is unique due to its benzyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane, also known as 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, is a bicyclic compound with notable biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and biochemistry.
- Chemical Formula : C₁₅H₁₉NO
- Molecular Weight : 229.32 g/mol
- CAS Number : 2291-58-9
- IUPAC Name : (1R,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one
Synthesis
The synthesis of this compound can be achieved through several methods, primarily involving the reaction of benzylamine with appropriate cyclic precursors under controlled conditions. For example, one method involves using sulfuric acid as a catalyst in a multi-step synthesis that includes reduction and oxidation steps to yield the desired ketone product .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound exhibits properties that may influence enzyme activity, particularly in oxidative processes .
Pharmacological Effects
Research indicates that this compound may possess:
- Antioxidant Activity : It has been shown to participate in redox reactions, potentially acting as a radical scavenger.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for diseases such as cancer and inflammation .
Study 1: Enzyme Interaction
A study investigated the interaction of this compound with Class I PI3K enzymes, revealing its potential as a selective inhibitor against specific isoforms associated with cancer proliferation . The compound demonstrated significant inhibitory activity at low concentrations, suggesting its potential as a therapeutic agent.
Study 2: Oxidative Catalysis
In another research effort, the compound was tested as a catalyst for aerobic oxidation reactions, showing comparable efficacy to established catalysts like TEMPO under specific conditions . This finding highlights its utility not only in synthetic applications but also in biological systems where oxidative processes are critical.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(1S,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEFCNSLJKPSEA-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(=O)C[C@H](C1)N2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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